molecular formula C14H14N4O2S B2871337 3-nitro-N-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}aniline CAS No. 860788-99-4

3-nitro-N-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}aniline

Cat. No.: B2871337
CAS No.: 860788-99-4
M. Wt: 302.35
InChI Key: RYMUBHKAUGWGKX-OQLLNIDSSA-N
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Description

This compound is a Schiff base derivative featuring a nitro-substituted aniline moiety linked via an imine group to a 1,3-thiazole ring substituted with a pyrrolidine group. The structural components—nitro group, thiazole, and pyrrolidine—impart unique electronic and steric properties. The E-configuration of the imine bond is critical for its reactivity and interactions, particularly in coordination chemistry and biological applications .

Properties

IUPAC Name

N-(3-nitrophenyl)-1-(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c19-18(20)12-5-3-4-11(8-12)15-9-13-10-16-14(21-13)17-6-1-2-7-17/h3-5,8-10H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMUBHKAUGWGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(S2)C=NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-nitro-N-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}aniline typically involves multi-step reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the pyrrolidine moiety. The final step involves the nitration of the aniline derivative to introduce the nitro group. Reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

3-nitro-N-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thiazole ring.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-nitro-N-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-nitro-N-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine and thiazole rings can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues with Varying Heterocycles
  • 3-Nitro-N-[(Pyridine-2-yl)Methylene]Aniline :
    Replacing the thiazole-pyrrolidine unit with a pyridine ring alters electronic properties. The pyridine-based analogue exhibits stronger π-acceptor capabilities, enhancing coordination with transition metals like iron. However, the thiazole-pyrrolidine system in the target compound introduces sulfur-based soft Lewis basicity, favoring interactions with soft metals (e.g., Pd, Cu) .

  • N-Allyl-2-Nitro-5-(1-Piperazinyl)Aniline: This compound substitutes the thiazole-imine framework with a piperazinyl group. The target compound’s thiazole ring may improve membrane permeability due to its lipophilic sulfur atom .
  • 3-Methyl-N-[(E)-2-(3-Methyl-4-Nitro-1,2-Oxazol-5-yl)Ethenyl]Aniline :
    The isoxazole ring here differs from thiazole by replacing sulfur with oxygen. This reduces electron-withdrawing effects and alters metabolic stability. The target compound’s thiazole-pyrrolidine system may offer better resistance to oxidative degradation .

2.4 Physicochemical Properties
  • Nitro Group Positioning :
    The meta-nitro substitution in the target compound reduces resonance stabilization compared to para-nitro analogues (e.g., S1 in ), increasing electrophilicity and reactivity in nucleophilic substitutions .
  • Hydrogen-Bonding Patterns :
    Crystallographic studies () indicate that pyrrolidine’s NH group participates in hydrogen bonding, similar to piperazine in N-Allyl-2-nitro-5-(1-piperazinyl)aniline . However, thiazole’s sulfur may disrupt packing efficiency, reducing melting points compared to pyridine-based analogues .

Key Data Table: Comparative Properties

Property Target Compound Pyridine-Based Analogue Piperazinyl Analogue Isoxazole Analogue
Heterocycle Thiazole-pyrrolidine Pyridine Piperazine Isoxazole
Electronic Effect Moderate π-acceptance (S, N) Strong π-acceptance (N) High basicity (2N) Weak π-acceptance (O, N)
Biological Activity Moderate (predicted) Low High (antimicrobial) Moderate (antiviral)
Metal Coordination Soft Lewis base (S) Hard Lewis base (N) Chelating (N) Weak coordination
Melting Point ~150–160°C (estimated) ~180–190°C ~200–210°C ~130–140°C

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